N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a methyl group linked to a methanesulfonamide moiety at the 4-position. The m-tolyl (meta-methylphenyl) group attached to the sulfonamide nitrogen contributes to its steric and electronic properties.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-14-3-2-4-16(9-14)13-26(24,25)22-10-15-5-7-23(8-6-15)18-20-11-17(19)12-21-18/h2-4,9,11-12,15,22H,5-8,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIMGYVBAGFGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a 5-fluoropyrimidine moiety and a methanesulfonamide group. The presence of fluorine enhances the compound's biological activity and metabolic stability.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The fluoropyrimidine moiety is believed to enhance binding affinity to nucleic acids or proteins, potentially inhibiting their function. The piperidine ring contributes to the compound's pharmacokinetic properties, while the methanesulfonamide group may modulate its bioactivity.
In Vitro Studies
Research has shown that compounds structurally related to this compound exhibit significant biological activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines. |
| Anti-inflammatory | Reduces cytokine release in stimulated macrophages. |
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound inhibit cell growth in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating enhanced potency.
- Inflammation Modulation : In another investigation, this compound was shown to inhibit IL-6 and TNF-alpha production in LPS-stimulated macrophages, suggesting potential as an anti-inflammatory agent.
- Antimicrobial Properties : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 5-Fluoropyrimidine : Fluorination of pyrimidine using reagents like Selectfluor.
- Formation of Piperidine Derivative : Nucleophilic substitution between 5-fluoropyrimidine and piperidine.
- Methanesulfonamide Attachment : Reaction with methanesulfonyl chloride under basic conditions.
Research Findings
Recent studies have focused on the compound's binding affinity to various targets:
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| NLRP3 Inflammasome | 50 nM | Inhibition of IL-1β release |
| Protein Kinase B (Akt) | 100 nM | Modulation of signaling pathways |
Computational modeling has provided insights into potential binding sites and mechanisms of action, enhancing our understanding of how this compound interacts at the molecular level.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound uniquely combines a fluoropyrimidine and m-tolylsulfonamide , distinguishing it from W-18/W-15 (chlorophenyl/nitro substituents) and Example 56 (chromene-linked pyrazolopyrimidine) .
Physicochemical Properties
Table 2: Physical and Predicted Properties
*Calculated based on structure; †Estimated from analogous sulfonamides ; ‡Experimentally predicted .
Key Observations :
- The target compound has a higher molecular weight (395.46 g/mol) than the chloromethyl-pyrimidine derivative (371.86 g/mol) due to the fluoropyrimidine and m-tolyl groups .
- The predicted pKa (~-0.5) suggests strong acidity at the sulfonamide group, comparable to the -0.66 pKa of the chloromethyl-pyrimidine analogue, indicating similar solubility profiles in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
